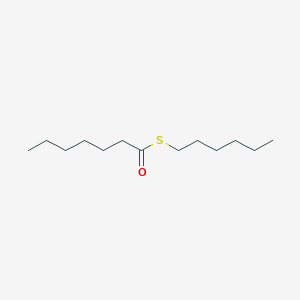

S-Hexyl heptanethioate

Description

Structure

3D Structure

Properties

CAS No. |

60189-96-0 |

|---|---|

Molecular Formula |

C13H26OS |

Molecular Weight |

230.41 g/mol |

IUPAC Name |

S-hexyl heptanethioate |

InChI |

InChI=1S/C13H26OS/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

DRRJZZITASJJTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)SCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for S Hexyl Heptanethioate and Analogous Thioesters

Chemo-Catalytic Approaches to Thioester Formation

Chemical synthesis provides robust and versatile routes to thioesters. These methods often involve the activation of carboxylic acids or their derivatives to facilitate reaction with thiols, frequently employing metal catalysts or specific coupling reagents to achieve high yields and purity.

Metal-catalyzed reactions are pivotal in modern organic synthesis for their ability to form carbon-sulfur (C-S) bonds with high efficiency. nih.gov Various transition metals, including palladium, nickel, and iron, have been successfully employed to catalyze the synthesis of thioesters from a range of starting materials. researchgate.netnih.gov These methods often feature atom economy and the ability to use readily available precursors. dntb.gov.ua

One prominent strategy is the metal-catalyzed thiocarbonylation, which can involve the coupling of aryl halides or carboxylic acids with thiols. researchgate.net For instance, nickel-based catalytic systems have been developed for the thiocarbonylation of aryl iodides, utilizing a solid source of carbon monoxide to produce a variety of thioesters in good to excellent yields under mild, atmospheric pressure conditions. researchgate.net Iron-catalyzed coupling of thiols with aldehydes in water also presents an effective method, using an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the reaction. acs.org This system is notable for its compatibility with a wide array of functional groups and its use of an environmentally benign solvent. acs.org

Decarbonylative cross-coupling reactions represent another advanced metal-catalyzed approach. In these reactions, a thioester can be generated in situ from a carboxylic acid and a disulfide, followed by a decarbonylation step to yield a thioether, showcasing the versatility of metal catalysts in manipulating thioester intermediates. thieme-connect.de

| Catalyst System | Substrates | Reaction Type | Key Features |

| NiCl₂ / Cr(CO)₆ | Aryl iodides, Thiols | Thiocarbonylation | Mild conditions, Atmospheric pressure |

| FeCl₃ | Aldehydes, Thiols | Oxidative Coupling | Uses water as a solvent, Employs TBHP as an oxidant |

| Palladium Complexes | Alkynes, Thiols | Hydrothioesterification | Asymmetric synthesis, Mild conditions acs.org |

| Copper Perchlorate | Thiols, Acetic Anhydride | S-acylation | High yields (up to 98%) tandfonline.com |

The direct condensation of a carboxylic acid (like heptanoic acid) and a thiol (like hexanethiol) is the most fundamental approach to forming a thioester. wikipedia.org This reaction typically requires the presence of a dehydrating or activating agent to proceed efficiently, as it involves the removal of a water molecule. wikipedia.org

Classic dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) have been widely used. wikipedia.org However, in pursuit of greener and more efficient protocols, newer reagents have been explored. An efficient and practical method utilizes polymethylhydrosiloxane, an inexpensive industrial byproduct, as the activation agent with a potassium phosphate catalyst. acs.org This system is tolerant of various functional groups and is notable for being air-tolerant. acs.org

Another approach involves the use of sulfonyl fluoride (SO₂F₂) to mediate the thioesterification of both aromatic and aliphatic carboxylic acids with thiols. researchgate.net This method proceeds smoothly under mild conditions and demonstrates broad substrate compatibility, including the successful late-stage modification of drug molecules. researchgate.net Furthermore, amphipathic monolithic resins bearing sulfonic acid groups have been shown to effectively catalyze thioesterification in toluene at elevated temperatures, with the resin's amphipathic nature aiding in the removal of water generated during the reaction. oup.com

Research continues to focus on developing novel catalytic systems that offer improved performance, milder reaction conditions, and greater sustainability. A synergistic catalytic system using Niobium(V) chloride (NbCl₅) and a silver salt (AgClO₄) has been developed for the solvent-free, room temperature synthesis of thioesters from acyl chlorides and thiols. researchgate.net This method is characterized by its high efficiency, short reaction times, and excellent product yields. researchgate.net

Organophosphorus compounds have also emerged as effective catalysts. Driven by a P(III)/P(V)=O redox cycle, a phosphine oxide precatalyst can be used for the deoxygenation of sulfonyl chlorides and acids to synthesize thioesters, demonstrating broad functional group tolerance under operationally simple conditions. organic-chemistry.org In the realm of photocatalysis, the activation of elemental sulfur by visible light enables a mild and rapid three-component thioesterification involving olefins and α-ketoacids, highlighting a novel reaction pathway with high yields. organic-chemistry.org

| Catalytic System | Substrate Examples | Conditions | Key Advantages |

| NbCl₅ / AgClO₄ | Acyl chlorides, Thiols | Room Temperature, Solvent-Free | High efficiency, Short reaction time researchgate.net |

| Phosphine Oxide (precat.) | Carboxylic Acids, Disulfides | Air Conditions | P(III)/P(V)=O redox cycling organic-chemistry.org |

| Visible Light / Photocatalyst | Olefins, α-Ketoacids, Sulfur | Mild, Rapid | Three-component reaction, High chemoselectivity organic-chemistry.org |

| Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ | Aldehydes, Thiols | Room Temperature, Solvent-Free | Atom-efficient, No external oxidant organic-chemistry.org |

Biocatalytic Pathways for Thioester Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions of temperature and pH, can produce thioesters with high specificity, often without the need for protecting groups, thereby reducing waste and simplifying purification processes. researchgate.net

Lipases are a class of enzymes widely employed in biocatalysis for their ability to catalyze esterification and transesterification reactions. Their application has been successfully extended to the synthesis of thioesters. tandfonline.com A common strategy is the transesterification reaction between a thiol and a vinyl ester, catalyzed by an immobilized lipase. mdpi.com Immobilized Lipase TL from Thermomyces lanuginosus has proven to be highly efficient for this transformation. mdpi.comingentaconnect.com

The synthesis of short-chain flavor thioesters has been demonstrated using an immobilized lipase from Mucor miehei (Lipozyme™) in a solvent-free system, reacting a carboxylic acid directly with a thiol. tandfonline.com The reaction parameters, such as temperature, substrate molar ratio, and enzyme concentration, can be optimized to achieve high conversion rates. tandfonline.commdpi.com This enzymatic approach is particularly valuable for producing flavor and fragrance compounds, where natural production methods are highly desired. researchgate.net

The integration of biocatalysis with continuous-flow microreactor technology represents a significant advancement in process intensification. nih.gov Continuous-flow systems offer numerous advantages over conventional batch processes, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and increased process efficiency. mdpi.com

The enzymatic synthesis of thioesters from thiols and vinyl esters has been successfully implemented in a continuous-flow microreactor using immobilized Lipase TL. mdpi.com This setup dramatically reduces reaction times compared to batch methods, with optimal conversion being achieved in as little as 30 minutes, compared to 24 hours or more in a shaker experiment. mdpi.com The immobilized enzyme can be packed into a bed within the microreactor, allowing the substrate solution to be continuously pumped through, resulting in a highly efficient and automated production system. nih.gov Such systems not only accelerate the synthesis but also simplify product purification and allow for the reuse of the expensive biocatalyst, making the process more cost-effective and sustainable. mdpi.comnih.gov

| Parameter | Batch Process (Shaker) | Continuous-Flow Microreactor |

| Catalyst | Lipase TL IM (Thermomyces lanuginosus) | Lipase TL IM (Thermomyces lanuginosus) |

| Typical Reaction Time | ≥ 24 hours | ~30 minutes mdpi.com |

| Optimal Temperature | Varies | 50 °C mdpi.com |

| Process Efficiency | Lower | Significantly Higher mdpi.com |

| Key Advantage | Simple setup | Reduced time, Improved safety, Lower cost mdpi.com |

Advanced Synthetic Strategies for S-Hexyl Heptanethioate Precursors and Derivatives

Modern synthetic chemistry offers several advanced strategies for the efficient and sustainable synthesis of thioester precursors and for the creation of diverse thioester derivatives. These methods often provide advantages in terms of reaction conditions, safety, and scalability.

Advanced Synthesis of Precursors

Heptanoyl Chloride: The traditional synthesis of acyl chlorides from carboxylic acids often involves reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk While effective, these reagents can generate corrosive byproducts. More advanced methods focus on catalytic and continuous-flow processes. For instance, the use of catalytic amounts of dimethylformamide (DMF) with oxalyl chloride provides a milder and more selective method for acyl chloride formation. wikipedia.org

Continuous-flow synthesis has emerged as a powerful technique for the safe and efficient production of acyl chlorides. acs.orgresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature and reaction time, minimizing the formation of byproducts. The in situ generation and immediate use of acyl chlorides in a continuous-flow system can enhance safety, particularly when dealing with reactive intermediates. vapourtec.comoup.com

1-Hexanethiol: The synthesis of thiols from alkyl halides can be improved to avoid the formation of sulfide byproducts, which can occur when the product thiol reacts with the starting alkyl halide. jove.comlibretexts.org An advanced approach involves the use of thiourea to form an intermediate alkyl isothiourea salt, which is then hydrolyzed under basic conditions to yield the desired thiol. jove.comlibretexts.org This method provides a cleaner and more efficient route to thiols like 1-hexanethiol. One-pot methods have also been developed for the synthesis of thioesters directly from carboxylic acids and alkyl halides, utilizing reagents like thiourea or sodium thiosulfate as sulfur sources, thereby avoiding the isolation of the odorous thiol. researchgate.netnih.govrsc.org

Synthesis of Derivatives

The functionalization of thioesters can lead to a diverse range of derivatives with tailored properties. Advanced strategies for creating these derivatives often involve modifications to the acyl or the thiol portion of the molecule.

Modification of the Acyl Chain: Functional groups can be introduced into the heptanoyl chain of this compound. For instance, α-functionalization can be achieved by deprotonation at the α-carbon followed by reaction with an electrophile. The synthesis of long-chain functionalized thioesters can also be accomplished by starting with a functionalized carboxylic acid. nih.gov

Modification of the Thiol Chain: A variety of derivatives can be synthesized by using different thiols in the initial thioester synthesis. This allows for the introduction of various functional groups on the sulfur side of the thioester. For example, using a thiol with a terminal alkene or alkyne would yield a thioester derivative that can be further modified using click chemistry. researchgate.net

Photochemical Synthesis: Recent advancements include the use of photochemical methods for the synthesis of thioesters. researchgate.net These methods can offer mild reaction conditions and unique reactivity patterns, allowing for the synthesis of complex thioester derivatives that may not be accessible through traditional thermal methods.

The following table provides a summary of some advanced synthetic strategies:

| Strategy | Precursor/Derivative | Key Features |

| Flow Chemistry | Heptanoyl chloride | Enhanced safety, precise control, scalability. acs.orgresearchgate.net |

| Thiourea Method | 1-Hexanethiol | Minimizes sulfide byproduct formation. jove.comlibretexts.org |

| One-Pot Synthesis | This compound | Avoids isolation of odorous thiols. researchgate.netnih.govrsc.org |

| Functionalized Starting Materials | Thioester Derivatives | Allows for targeted introduction of functional groups. nih.govgoogle.com |

| Photochemical Synthesis | Thioester Derivatives | Mild reaction conditions, unique reactivity. researchgate.net |

Mechanistic Investigations of S Hexyl Heptanethioate Reactivity

Thiol-Thiolester Exchange Reactions

Thiol-thioester exchange is a dynamic covalent reaction involving the reversible transfer of an acyl group between a thioester and a thiol. This process is fundamental in fields ranging from materials science to biochemistry. The equilibrium and kinetics of this reaction for S-hexyl heptanethioate are profoundly influenced by catalysts and the solvent environment.

Influence of Nucleophilic Catalysts on Reaction Kinetics and Equilibrium

The rate of thiol-thioester exchange involving this compound can be significantly enhanced by the presence of nucleophilic catalysts. These catalysts operate through a distinct mechanism compared to base catalysts, which function by increasing the concentration of the more reactive thiolate anion. Nucleophilic catalysts, such as tertiary amines and phosphines, directly participate in the acyl transfer process.

Research has shown that highly nucleophilic catalysts are particularly effective in promoting this exchange. For instance, quinuclidine has been identified as a potent catalyst in such reactions. The catalytic cycle is proposed to involve the nucleophilic attack of the catalyst on the thioester carbonyl carbon, forming a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by a thiol, regenerating the catalyst and yielding the new thioester.

The effectiveness of a nucleophilic catalyst is correlated with its nucleophilicity. An increase in the nucleophilicity of the catalyst generally leads to a faster rate of exchange. This is evident in studies comparing a range of nucleophiles, where a clear trend of increasing reaction rate with increasing nucleophilicity is observed.

Table 1: Effect of Nucleophilic Catalysts on Thiol-Thioester Exchange Rate

| Catalyst | Nucleophilicity (N) | Relative Rate |

|---|---|---|

| Pyridine | Low | Slow |

| Triethylamine (TEA) | Moderate | Moderate |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | High | Fast |

This table provides a qualitative comparison of the relative rates of thiol-thioester exchange for a compound like this compound in the presence of different nucleophilic catalysts.

Solvent Effects on Thiol-Thioester Exchange Dynamics

The choice of solvent plays a critical role in the dynamics of thiol-thioester exchange for this compound. Polar solvents are generally found to promote the reaction, while nonpolar solvents tend to hinder it. nih.gov This is attributed to the stabilization of charged intermediates and transition states that are formed during the exchange process. nih.gov

In polar aprotic solvents such as acetonitrile (MeCN) and dimethyl sulfoxide (DMSO), as well as polar protic solvents like methanol (MeOH), the thiol-thioester exchange proceeds more readily. nih.govrsc.org These solvents can effectively solvate the charged species involved in the reaction mechanism, thereby lowering the activation energy. Conversely, in nonpolar solvents, the lack of stabilization for these charged intermediates leads to a significantly slower reaction rate. nih.gov

The polarity of the solvent can also influence the position of the equilibrium. In more polar environments, the equilibrium may be shifted towards the products if they are more polar than the reactants. The ability to tune the rate and equilibrium of the exchange by simply changing the solvent makes this a versatile reaction in various applications. nih.gov

Table 2: Influence of Solvent Polarity on Thiol-Thioester Exchange

| Solvent | Polarity Index | Exchange Promotion |

|---|---|---|

| Toluene | 2.4 | Low |

| Tetrahydrofuran (THF) | 4.0 | Moderate |

| Acetonitrile (MeCN) | 5.8 | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High |

This interactive table illustrates the general trend of how solvent polarity influences the promotion of thiol-thioester exchange for a thioester like this compound.

Mechanistic Studies of Acyl Group Transfer

The acyl group transfer in thiol-thioester exchange reactions is a classic example of a nucleophilic acyl substitution. The generally accepted mechanism involves the attack of a thiolate anion (or a neutral thiol in the presence of a catalyst) on the carbonyl carbon of the thioester, in this case, this compound.

This attack leads to the formation of a tetrahedral intermediate. This intermediate is transient and can break down in one of two ways: it can either revert to the starting materials or proceed to form the new thioester and a new thiolate. The direction of the reaction is often dictated by the relative pKa values of the participating thiols. Generally, the acyl group tends to reside on the thiol with the higher pKa (less acidic). rsc.org

The transfer of the acyl group can be visualized as a two-step process in a biological context, where a cysteine side chain in a protein might first undergo a thiol-thioester exchange, followed by an intramolecular acyl transfer to a lysine residue. While this compound is a small molecule, the fundamental principles of acyl transfer remain the same.

Hydrogenation and Reduction Pathways of Thioester Bonds

The reduction of the thioester bond in this compound represents another important class of its reactivity, providing pathways to valuable chemical products such as thiols and alcohols. Catalytic hydrogenation is a particularly attractive method due to its efficiency and atom economy.

Catalytic Hydrogenation Mechanisms to Thiols and Alcohols

The direct hydrogenation of thioesters like this compound with molecular hydrogen (H₂) is a green and efficient method for producing the corresponding alcohols (heptan-1-ol) and thiols (hexane-1-thiol). libretexts.org This transformation can be effectively catalyzed by certain transition metal complexes, with acridine-based ruthenium pincer complexes showing particular promise. libretexts.orgelsevierpure.comresearchgate.net

The mechanism of this ruthenium-catalyzed hydrogenation is thought to proceed through a series of steps involving the coordination of the thioester to the metal center. elsevierpure.comresearchgate.net This is followed by the oxidative addition of H₂ and subsequent insertion steps that lead to the cleavage of the C-S bond. The reaction ultimately yields the alcohol and thiol products, with the catalyst being regenerated to continue the cycle. A key advantage of these catalysts is their tolerance to the thiol product, which can often poison other types of hydrogenation catalysts. libretexts.org

Functional Group Tolerance in Thioester Reduction

A significant advantage of modern catalytic systems for the hydrogenation of thioesters is their high degree of functional group tolerance. This chemoselectivity allows for the reduction of the thioester group in this compound even in the presence of other potentially reducible functional groups within a more complex molecule.

Studies utilizing ruthenium-based catalysts have demonstrated excellent tolerance for a variety of functional groups, including amides, esters, and carboxylic acids. libretexts.org This means that if this compound were part of a larger molecule containing these functionalities, the thioester could be selectively reduced to the corresponding thiol and alcohol without affecting the other groups. This high level of functional group tolerance is crucial for the application of this methodology in complex organic synthesis.

Table 3: Functional Group Tolerance in the Catalytic Hydrogenation of Thioesters

| Functional Group | Tolerance |

|---|---|

| Amide | High |

| Ester | High |

| Carboxylic Acid | High |

| Ketone | May be reduced |

This table summarizes the typical functional group tolerance observed in the ruthenium-catalyzed hydrogenation of thioesters, which would be applicable to this compound.

Hydrolytic Cleavage Mechanisms of Thioester Bonds

The hydrolysis of a thioester, such as this compound, involves the cleavage of the thioester bond (R-C(=O)-S-R') to yield a carboxylic acid (heptanoic acid) and a thiol (1-hexanethiol). wikipedia.org This process is thermodynamically favorable and can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis Under acidic conditions, the hydrolysis of a thioester proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the thiol group departs as the leaving group, and a final deprotonation step yields the carboxylic acid product. pearson.com While acid-promoted hydrolysis is a viable pathway, it can be slow and may require strong acid conditions. researchgate.net

Base-Catalyzed Hydrolysis (Saponification) In the presence of a base, such as a hydroxide ion (OH⁻), thioester hydrolysis occurs via a different pathway. The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the thiolate anion (RS⁻) as the leaving group and forming the carboxylic acid. The thiolate anion is subsequently protonated to form the corresponding thiol. pearson.com Base-mediated hydrolysis of alkyl thioesters is typically a rapid process. harvard.edu

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide on the carbonyl carbon |

| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Thiol (R'-SH) | Thiolate anion (R'-S⁻) |

| Products | Carboxylic acid and a thiol | Carboxylate anion and a thiol |

Enzyme-Mediated Transformations Involving Thioesters

In biological systems, the reactivity of thioesters is harnessed and controlled by enzymes. These biocatalysts facilitate transformations involving thioesters with high specificity and efficiency, playing crucial roles in metabolism.

Thiolases are a ubiquitous family of enzymes that catalyze the formation and cleavage of carbon-carbon bonds via a thioester-dependent Claisen condensation reaction. nih.gov These enzymes are central to pathways like fatty acid β-oxidation and the biosynthesis of steroids. nih.gov Thiolases can be broadly categorized as degradative or biosynthetic, though both types preferentially catalyze the thiolytic cleavage of a 3-ketoacyl-CoA in their physiological contexts.

The reaction mechanism of thiolase occurs in two main steps following a ping-pong kinetic model. nih.gov In the first step, a nucleophilic cysteine residue in the enzyme's active site attacks the carbonyl carbon of the thioester substrate (e.g., a 3-ketoacyl-CoA). This results in the formation of a covalent acyl-enzyme intermediate and the release of the first product, such as acetyl-CoA. In the second step, a second substrate (another acetyl-CoA for biosynthesis, or Coenzyme A for degradation) enters the active site. An acid/base cysteine residue facilitates the formation of a carbanion, which then attacks the acyl-enzyme intermediate, leading to the formation of the final product and regeneration of the free enzyme. nih.gov

The active site of a thiolase is highly specialized to facilitate this reaction. nih.gov

| Active Site Feature | Function |

|---|---|

| Nucleophilic Cysteine (Cys) | Attacks the thioester substrate to form a covalent acyl-enzyme intermediate. nih.gov |

| Acid/Base Cysteine (Cys) | Acts as the active site base, involved in deprotonation during the condensation reaction. nih.gov |

| Histidine (His) & Asparagine (Asn) Residues | Contribute to the stabilization of the enolate intermediate formed during the Claisen condensation. nih.gov |

| Oxyanion Holes | Stabilize the negative charge on the tetrahedral and enolate intermediates through hydrogen bonding. nih.gov |

| Catalytic Loops | Provide structural framework and specific amino acid fingerprints that define substrate specificity and subfamily characteristics. nih.gov |

Coenzyme A (CoA) is a universal and essential cofactor that functions as a carrier of acyl groups by forming thioester derivatives, known as acyl-CoAs. imrpress.com The high-energy nature of the thioester bond in acyl-CoAs makes them central to cellular metabolism, participating in the synthesis and degradation of fats, as well as energy production. libretexts.org

The activation of fatty acids is the initial and requisite step for their metabolism. creative-proteomics.com This process is catalyzed by acyl-CoA synthetase enzymes, which link a fatty acid to the thiol group of CoA. creative-proteomics.com This "activation" renders the acyl group susceptible to enzymatic reactions. For instance, long-chain acyl-CoAs, which would include heptanoyl-CoA (structurally related to this compound), are substrates for a wide array of metabolic fates. nih.gov

Key metabolic pathways are fundamentally dependent on the unique reactivity of these thioesters.

| Metabolic Pathway | Role of Coenzyme A Thioester |

|---|---|

| Fatty Acid β-Oxidation | Fatty acyl-CoAs are sequentially broken down in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle for energy generation. creative-proteomics.comcreative-proteomics.com |

| Fatty Acid Synthesis | Acetyl-CoA serves as the primary building block for the synthesis of long-chain fatty acids in the cytoplasm. creative-proteomics.com |

| Citric Acid (TCA) Cycle | Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, condenses with oxaloacetate to form citrate, initiating the cycle for ATP production. creative-proteomics.com An example of thioester hydrolysis in this cycle is the conversion of (S)-citryl CoA to citrate. libretexts.org |

| Cholesterol Metabolism | Acyl-CoA cholesterol acyltransferase (ACAT) enzymes use acyl-CoAs to esterify cholesterol for storage and transport. creative-proteomics.com |

| Ketogenesis | During periods of fasting, acyl-CoAs from fatty acids are converted into ketone bodies in the liver, serving as an alternative energy source. creative-proteomics.com |

Advanced Spectroscopic Characterization of S Hexyl Heptanethioate Structure and Bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and chemical environment of each atom in S-hexyl heptanethioate can be established.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis and Coupling Patterns

The ¹H-NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). Protons on carbons adjacent to the sulfur atom and the carbonyl group are notably deshielded, appearing further downfield. libretexts.org

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the thioester is significantly deshielded and appears at a characteristic downfield shift. libretexts.org Carbons directly bonded to the sulfur atom are also shifted downfield compared to simple alkanes. libretexts.org

Predicted ¹H-NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| a (CH₃-CH₂) | 0.89 | Triplet | ~7.0 | 3H |

| b, c, d (-(CH₂)₃-) | 1.29 | Multiplet | - | 6H |

| e (-CH₂-CH₂CO) | 1.65 | Quintet | ~7.5 | 2H |

| f (-CH₂-CO) | 2.52 | Triplet | ~7.5 | 2H |

| g (S-CH₂) | 2.86 | Triplet | ~7.4 | 2H |

| h (S-CH₂-CH₂) | 1.57 | Quintet | ~7.4 | 2H |

| i, j, k (-(CH₂)₃-) | 1.35 | Multiplet | - | 6H |

| l (-CH₂-CH₃) | 0.90 | Triplet | ~7.0 | 3H |

Predicted ¹³C-NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 199.5 |

| Heptanoyl Chain | |

| -CH₂-CO | 44.1 |

| -CH₂-CH₂CO | 31.5 |

| -(CH₂)₃- | 28.8, 25.0, 22.4 |

| CH₃-CH₂ | 14.0 |

| Hexyl Chain | |

| S-CH₂ | 29.8 |

| S-CH₂-CH₂ | 31.2 |

| -(CH₂)₃- | 28.9, 28.4, 22.5 |

| -CH₂-CH₃ | 14.0 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. wikipedia.org For this compound, COSY spectra would show cross-peaks connecting adjacent protons. For example, the triplet at δ ~2.52 ppm (f) would show a correlation to the quintet at δ ~1.65 ppm (e), confirming their connectivity in the heptanoyl chain. Similarly, the triplet for the S-CH₂ protons (g) at δ ~2.86 ppm would correlate with the adjacent methylene (B1212753) protons (h) at δ ~1.57 ppm, establishing the structure of the hexyl group attached to the sulfur atom.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon signals (¹H-¹³C). nanalysis.com An HSQC spectrum would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum. For instance, the proton signal 'g' at δ ~2.86 ppm would show a cross-peak with the carbon signal at δ ~29.8 ppm, confirming this carbon as the S-CH₂ group. This technique is invaluable for resolving ambiguities in the assignment of both the proton and carbon spectra. nanalysis.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying specific functional groups, such as the carbonyl and carbon-sulfur bonds in this compound.

Carbonyl Stretching Frequencies and Bond Character Determination

The most prominent feature in the IR spectrum of a thioester is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For alkyl thioesters, this band typically appears in the range of 1690–1696 cm⁻¹. beilstein-journals.org This frequency is notably lower than that observed for typical acyclic esters (1735-1750 cm⁻¹). orgchemboulder.com

The lower stretching frequency in thioesters is attributed to the difference in electronegativity and size between sulfur and oxygen. The oxygen atom in an ester can donate lone-pair electron density to the carbonyl carbon via resonance, which strengthens the C=O bond and increases its stretching frequency. Sulfur is less electronegative and its larger 3p orbitals have poorer overlap with the carbon 2p orbital, resulting in less effective resonance donation. This leads to a C=O bond with more single-bond character, a lower force constant, and consequently, a lower stretching frequency. ic.ac.uk

Typical Carbonyl (C=O) Stretching Frequencies

| Compound Type | Typical Frequency Range (cm⁻¹) |

|---|---|

| Alkyl Thioester (e.g., this compound) | 1690 - 1696 |

| Aliphatic Ketone | 1715 - 1740 |

| Aliphatic Ester | 1735 - 1750 |

| Acid Anhydride | ~1760 and ~1820 |

Carbon-Sulfur Stretching Frequencies and Conformational Analysis

The carbon-sulfur (C-S) single bond stretch is a weaker and more variable absorption than the carbonyl stretch. It typically appears in the fingerprint region of the IR spectrum, generally between 600 and 700 cm⁻¹. researchgate.net This vibration is often weak in intensity and can be difficult to assign definitively as it may be coupled with other vibrational modes. cdnsciencepub.com

The position of the C-S stretching band can be influenced by the conformation of the molecule around the C-S bond. Different rotational isomers (rotamers), such as gauche and anti-conformations, can lead to slight variations in the vibrational frequency. However, due to the complexity of the fingerprint region, detailed conformational analysis based solely on the C-S stretch is challenging for a flexible molecule like this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. nih.gov The molecular weight of this compound (C₁₃H₂₆OS) is approximately 230.18 g/mol .

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 230. This molecular ion is unstable and undergoes fragmentation through characteristic pathways. whitman.edu Common fragmentation patterns for thioesters include α-cleavage and McLafferty rearrangements. jove.com

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.

Cleavage of the C-S bond results in the formation of a stable heptanoyl cation at m/z 113.

Cleavage of the C-C bond between the carbonyl carbon and the α-carbon of the heptanoyl chain leads to a fragment containing the thioester group.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen atom from the heptanoyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This process results in the elimination of a neutral alkene (in this case, butene) and the formation of a characteristic radical cation at m/z 144. jove.com

Other Fragmentations: Cleavage of the S-C bond of the hexyl group can produce a hexyl cation (C₆H₁₃⁺) at m/z 85. A neutral loss of hexanethiol is also a possible fragmentation pathway for thioesters. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 230 | [C₁₃H₂₆OS]⁺• | Molecular Ion (M⁺•) |

| 144 | [C₆H₁₂OS]⁺• | McLafferty Rearrangement |

| 113 | [C₇H₁₃O]⁺ | α-Cleavage (loss of •SC₆H₁₃) |

| 85 | [C₆H₁₃]⁺ | Cleavage of S-C bond |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the calculation of an exact mass, which can be compared to the theoretical mass of a proposed chemical formula.

For this compound, with a chemical formula of C₁₃H₂₆OS, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). This theoretical value serves as a benchmark for experimental determination. An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Interactive Data Table: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| This compound | C₁₃H₂₆OS | ¹²C | 12.000000 | 13 | 156.000000 |

| ¹H | 1.007825 | 26 | 26.20345 | ||

| ¹⁶O | 15.994915 | 1 | 15.994915 | ||

| ³²S | 31.972071 | 1 | 31.972071 | ||

| Total | 230.170436 |

Note: This table presents the theoretical calculation. Actual experimental data from HRMS analysis of this compound is not currently available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

In a hypothetical MS/MS experiment for this compound, the precursor ion at m/z 230.17 would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation would likely occur at the weaker bonds, such as the thioester linkage. Expected fragmentation pathways could include:

Cleavage of the C-S bond, leading to the formation of a hexyl radical and a heptanoyl cation, or a hexanethiol cation and a heptanoyl radical.

Cleavage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement, if a gamma-hydrogen is available on the heptanoyl chain.

The masses of the resulting fragment ions would be measured, and their structures inferred to piece together the original molecular structure.

Interactive Data Table: Hypothetical MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula | Theoretical Exact Mass (Da) |

| 230.17 | [CH₃(CH₂)₅S]⁺ | C₆H₁₃S⁺ | 117.0765 |

| 230.17 | [CH₃(CH₂)₅CO]⁺ | C₇H₁₃O⁺ | 113.0966 |

| 230.17 | [CH₃(CH₂)₅]⁺ | C₆H₁₃⁺ | 85.1017 |

| 230.17 | [CH₃(CH₂)₄CO]⁺ | C₆H₁₁O⁺ | 99.0810 |

Note: This table is based on theoretical fragmentation patterns for a thioester and does not represent actual experimental data for this compound.

X-ray Crystallography of Thioester-Containing Structures (if applicable to solid forms or derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the synthesis of a solid derivative. If a suitable crystal were obtained, the resulting crystallographic data would reveal the precise geometry of the thioester group, the conformation of the hexyl and heptanoyl chains, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding intermolecular interactions and the relationship between structure and physical properties. To date, no public record of a crystal structure for this compound is available.

Computational Chemistry Approaches for S Hexyl Heptanethioate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of S-hexyl heptanethioate. These methods provide a detailed picture of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the structure-property relationships of organic compounds. nih.gov DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a geometry optimization of this compound using a functional like B3LYP with a 6-311G(d,p) basis set would provide the equilibrium structure of the molecule. mdpi.com

Beyond a single structure, DFT can be used to explore the potential energy surface of the molecule. This allows for the identification of different stable conformers and the energy barriers between them. For a flexible molecule like this compound with its hexyl and heptanoyl chains, multiple low-energy conformations are expected.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-S Bond Length | 1.82 Å |

| S-C (Hexyl) Bond Length | 1.83 Å |

| C-C-S Bond Angle | 115.2° |

| C-S-C Bond Angle | 101.5° |

| O=C-S-C Dihedral Angle | 175.4° |

Note: These values are illustrative and would be obtained from a DFT geometry optimization calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. chemeurope.com

For this compound, ab initio calculations can provide highly accurate electronic energies and wavefunctions. iitg.ac.in This allows for a detailed analysis of electron correlation effects, which are not fully accounted for in standard DFT approaches. High-level ab initio calculations are particularly useful for obtaining benchmark data for properties like ionization potential and electron affinity. mpg.de

Reaction Mechanism Simulations and Transition State Identification

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving thioesters. acs.org They allow for the characterization of transition states and the calculation of activation energies, providing a deeper understanding of reaction kinetics. ecust.edu.cnulisboa.pt

By mapping the potential energy surface for a reaction, such as the hydrolysis or aminolysis of this compound, computational methods can identify the transition state structure. harvard.edu The energy difference between the reactants and the transition state corresponds to the activation energy barrier for the reaction. nih.gov

Using transition state theory, these calculated energy barriers can be used to estimate reaction rate constants. This allows for a theoretical prediction of the kinetics of reactions involving this compound, which can be compared with experimental measurements. nih.gov For example, the Arrhenius equation parameters (pre-exponential factor and activation energy) can be derived from these calculations.

Table 2: Hypothetical Calculated Kinetic Parameters for the Hydrolysis of this compound

| Parameter | Calculated Value |

|---|---|

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| Pre-exponential Factor (A) | 3.2 x 10¹¹ s⁻¹ |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁵ s⁻¹ |

Note: These values are for illustrative purposes and would be derived from transition state calculations.

Due to the flexibility of its alkyl chains, this compound can adopt a vast number of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space. nih.govnih.gov MD simulations model the movement of atoms over time based on a force field, providing insight into the dynamic behavior of the molecule. fraserlab.commdpi.com

For this compound, MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. The simulations can also identify key intramolecular interactions, such as van der Waals forces, that stabilize certain conformations.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods can predict various types of molecular spectra, which can be used to interpret and assign experimental data.

For this compound, quantum chemical calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies correspond to the different bond stretching and bending modes within the molecule. The calculated NMR chemical shifts can aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions in the molecule. arxiv.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Ligand-Protein Interaction Modeling for Enzyme-Thioester Complexes

Computational chemistry provides powerful tools for investigating the interactions between thioesters, such as this compound, and their respective enzymes at a molecular level. These methods are crucial for elucidating binding mechanisms, understanding catalytic processes, and guiding the design of novel inhibitors or engineered enzymes. The primary approaches include molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, which together offer a multi-faceted view of the enzyme-ligand complex. researchgate.netnih.gov

Modeling the interaction between a thioester ligand and an enzyme begins with understanding the nature of the binding pocket. Enzymes that process thioesters, like thioesterases and synthases, often feature active sites with a catalytic triad (e.g., Serine, Histidine, Aspartate) and specific pockets that accommodate the acyl and thiol portions of the substrate. nih.govacs.org Computational models are essential for predicting how a specific substrate, like this compound, fits within this active site and the precise nature of the non-covalent and covalent interactions that govern its binding and subsequent transformation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking simulations would be employed to place the molecule into the active site of a relevant enzyme, such as a thioesterase. The algorithm samples numerous possible conformations and orientations, scoring them based on a force field that approximates the binding affinity. This process identifies the most plausible binding pose and highlights key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations are used to assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time. nih.gov An MD simulation would treat the enzyme-thioester system as a collection of atoms governed by the laws of classical mechanics, allowing for the observation of conformational changes in both the ligand and the protein. This provides insights into the flexibility of the active site and the role of solvent molecules in the binding process.

Table 1: Simulated Molecular Docking Results for this compound

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding. A more negative value indicates stronger binding. |

| Key Interacting Residues | SER-94, HIS-210, TRP-150, LEU-152 | Amino acids in the active site forming significant contacts with the ligand. |

| Hydrogen Bonds | 1 | A hydrogen bond is predicted between the carbonyl oxygen of the thioester and the hydroxyl group of SER-94. |

| Hydrophobic Interactions | 5 | Interactions involving the hexyl and heptanoyl chains with nonpolar residues like TRP-150 and LEU-152. |

QM/MM Approaches for Catalytic Mechanism Studies

While molecular docking and MD are based on classical mechanics, understanding the chemical reaction of thioester cleavage requires quantum mechanics (QM) to accurately describe the breaking and forming of covalent bonds. nih.gov The QM/MM method offers a solution by treating the reactive core of the system (the thioester substrate and key catalytic residues) with a high-level QM method, while the rest of the protein and solvent are handled by a more computationally efficient molecular mechanics (MM) force field. researchgate.netnih.gov

For an enzyme-catalyzed hydrolysis of this compound, a QM/MM study would model the nucleophilic attack of a catalytic serine residue on the thioester's carbonyl carbon. This approach allows for the calculation of the energy profile of the entire reaction pathway, including the formation of a tetrahedral intermediate and the subsequent collapse of this intermediate to release the thiolate leaving group. mdpi.com These calculations are critical for determining the activation energies (reaction barriers) for each step, which directly relate to the catalytic efficiency of the enzyme. mdpi.com

Table 2: Hypothetical QM/MM Reaction Barriers for Thioester Hydrolysis

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Formation of Tetrahedral Intermediate | 14.5 | The energy barrier for the nucleophilic attack of the catalytic serine on the thioester carbonyl carbon. |

| Proton Transfer to Histidine | 2.1 | The low-barrier transfer of a proton from serine to a nearby histidine, facilitated by the active site geometry. |

| Collapse of Intermediate & Thiolate Release | 10.2 | The energy barrier for the breakdown of the tetrahedral intermediate, leading to the cleavage of the C-S bond. |

Environmental Chemistry and Biogeochemical Cycling of Thioesters

Abiotic Transformation Pathways of Thioesters in Environmental Compartments (soil, water, air)

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of thioesters in the environment. These reactions are influenced by environmental conditions such as pH, temperature, and the presence of sunlight.

In aqueous environments, thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org The rate of this reaction is highly dependent on the pH of the surrounding medium. The hydrolysis of thioesters can be catalyzed by both acids and bases. harvard.edu

Studies on model alkyl thioesters, such as S-methyl thioacetate (B1230152), provide insight into the hydrolysis kinetics. At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of S-methyl thioacetate is approximately 155 days. nih.gov This indicates that while hydrolysis occurs, it can be a relatively slow process under neutral conditions. The reaction proceeds via a pH-independent mechanism, as well as acid- and base-mediated pathways. harvard.edu The hydrolysis of thioesters is thermodynamically favorable. harvard.edu For instance, the hydrolysis of S-propyl thioacetate at 39°C and pH 7 has a Gibbs free energy change (ΔG) of approximately -7.7 kcal·mol⁻¹. harvard.edu

The rate constants for the different hydrolysis mechanisms of S-methyl thioacetate are presented in the table below.

| Hydrolysis Mechanism | Rate Constant (k) |

|---|---|

| Acid-mediated (kₐ) | 1.5 x 10⁻⁵ M⁻¹ s⁻¹ |

| Base-mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹ s⁻¹ |

| pH-independent (kₙ) | 3.6 x 10⁻⁸ s⁻¹ |

Data sourced from Bracher et al. (2011) harvard.edu

In soil environments, the hydrolysis of thioesters would be influenced by the soil's pH and moisture content. While specific data for S-hexyl heptanethioate in soil is not available, it is expected that the principles of acid and base catalysis observed in aqueous systems would also apply in the pore water of soil.

Thioesters have the potential to undergo photolytic degradation upon exposure to sunlight. The aromatic thiol esters, for example, have been studied for their photochemical reactions. acs.org While detailed pathways for the photolysis of aliphatic thioesters like this compound in environmental compartments are not well-documented, it is plausible that the absorption of ultraviolet radiation could lead to the cleavage of the thioester bond. This process could be a relevant degradation pathway, particularly in the atmosphere and in the upper layers of water bodies and soil surfaces. The presence of natural photosensitizers in the environment, such as dissolved organic matter in water, could also influence the rate of indirect photolysis. rsc.org

Biotic Degradation Mechanisms by Microorganisms

The biodegradation of thioesters is a critical process in their environmental fate, leveraging the metabolic capabilities of a wide range of microorganisms. Thioesters, particularly in the form of coenzyme A (CoA) derivatives, are central intermediates in the metabolism of numerous organic compounds. nih.govwikipedia.org

Microorganisms have evolved diverse pathways to degrade organic compounds under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions , the degradation of aliphatic compounds typically involves oxidation reactions. researchgate.net While specific studies on the aerobic biodegradation of this compound are scarce, the general principles of microbial metabolism suggest that bacteria and fungi capable of utilizing alkanes and fatty acids would likely be able to degrade this compound. The initial step would likely involve the enzymatic hydrolysis of the thioester bond by esterases or lipases, followed by the degradation of the resulting heptanoic acid and hexanethiol through pathways such as β-oxidation. nih.gov

Under anaerobic conditions , thioesters play a particularly prominent role. In the absence of oxygen, many aromatic compounds are activated by their conversion to CoA thioesters before the aromatic ring is reduced and cleaved. nih.govresearchgate.net This demonstrates that a diverse range of anaerobic bacteria possesses the enzymatic machinery to form and metabolize thioester bonds. For instance, in the anaerobic degradation of naphthalene, the pathway proceeds through 2-naphthoyl-CoA intermediates. asm.org The degradation of the aliphatic chains of this compound under anaerobic conditions would likely proceed through pathways analogous to fatty acid degradation.

The microbial degradation of this compound is expected to proceed through an initial enzymatic hydrolysis of the thioester linkage, yielding hexanethiol and heptanoic acid.

Hexanethiol is a volatile sulfur compound that can be further metabolized by microorganisms. The microbial degradation of thiols can proceed through various oxidative pathways.

Heptanoic acid , a fatty acid, would likely be metabolized through the well-established β-oxidation pathway. In this cyclic process, the fatty acid is progressively shortened by two-carbon units, producing acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production.

Hydrolysis: this compound + H₂O → Hexanethiol + Heptanoic Acid

Further Degradation:

Hexanethiol → Oxidized sulfur compounds

Heptanoic Acid → Acetyl-CoA (via β-oxidation) → CO₂ + H₂O (via Citric Acid Cycle)

Environmental Fate Modeling and Persistence Assessment of Thioester Compounds

Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals in the environment. researchgate.netup.pt These models integrate a chemical's physicochemical properties with environmental parameters to estimate its concentration in different compartments such as air, water, soil, and sediment.

For a compound like this compound, a comprehensive environmental fate model would require input data on its water solubility, vapor pressure, octanol-water partition coefficient (Kₒₙ), and rates of abiotic and biotic degradation. Due to the lack of specific experimental data for this compound, these parameters would need to be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as EPI Suite™. taylorfrancis.com

Persistence assessment evaluates the length of time a chemical remains in the environment. chemrxiv.org Persistence is typically characterized by the chemical's degradation half-life in various environmental media. Regulatory frameworks often use specific half-life criteria to classify a substance as persistent. vurup.sksmithers.com Based on the available data for analogous compounds, the persistence of this compound will be influenced by:

Hydrolysis: The relatively slow hydrolysis rate at neutral pH suggests that this process alone may not lead to rapid removal.

Biodegradation: The susceptibility of the thioester bond and the aliphatic chains to microbial attack suggests that biodegradation is likely a key factor in determining its persistence. The rate of biodegradation will depend on environmental conditions and the presence of adapted microbial communities.

Given the general understanding that organosulfur compounds are not typically persistent in the environment, it is plausible that this compound would undergo degradation. vurup.sk However, without specific experimental data, a definitive assessment of its persistence remains speculative.

Analytical Method Development for S Hexyl Heptanethioate and Its Metabolites/derivatives

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For S-Hexyl heptanethioate and its metabolites, which may lack strong chromophores or fluorophores, derivatization is a crucial step to enhance their detectability by various analytical techniques, particularly chromatography and mass spectrometry. mdpi.com The primary goals of derivatization in this context are to increase volatility for gas chromatography (GC), improve ionization efficiency for mass spectrometry (MS), and enhance the response to specific detectors. researchgate.netgcms.cz

Charge Reversal Derivatization for Mass Spectrometry

For the analysis of this compound metabolites, particularly any resulting carboxylic acids from hydrolysis, charge reversal derivatization is a powerful strategy to significantly enhance sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.gov Carboxylic acids typically ionize poorly in the positive ion mode of electrospray ionization (ESI)-MS. By converting the carboxylic acid group into a derivative with a permanent positive charge, the analysis can be shifted to the more sensitive positive ion mode. nih.govresearchgate.net

One such strategy involves the use of reagents that introduce a quaternary ammonium (B1175870) or pyridinium (B92312) group onto the analyte. researchgate.net For instance, a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to a carboxylic acid metabolite, resulting in a derivative with a fixed positive charge. researchgate.netnih.gov This "charge reversal" can lead to a dramatic increase in ionization efficiency and, consequently, a significant improvement in the limit of detection, with sensitivity enhancements of several orders of magnitude reported for fatty acids. nih.govnih.gov

Table 1: Comparison of Detection Sensitivity with and without Charge Reversal Derivatization for Carboxylic Acids

| Analyte Type | Original Form | Derivatized Form | Ionization Mode | Typical Sensitivity Improvement |

| Carboxylic Acid Metabolites | R-COOH | R-CO-AMPP | Negative to Positive | 10 to >1,000-fold |

This table is illustrative and based on findings for similar compounds like fatty acids, as specific data for this compound metabolites is not available.

The fragmentation of these charge-tagged derivatives in tandem mass spectrometry (MS/MS) can also provide valuable structural information, as the fragmentation often occurs in the analyte portion of the molecule rather than the charged tag itself. researchgate.netnih.gov

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization involves modifying the analyte before its introduction into the chromatographic system. academicjournals.org This approach is widely used to improve the chromatographic behavior and detectability of compounds like this compound and its potential thiol or carboxylic acid metabolites. academicjournals.orgresearchgate.net

For the analysis of the intact thioester or its potential volatile thiol metabolite (hexyl mercaptan) by gas chromatography (GC), derivatization can increase volatility and thermal stability. gcms.cz Common derivatization reactions for thiols include alkylation, acylation, or silylation to replace the active hydrogen on the sulfur atom. gcms.czresearchgate.net

In the context of high-performance liquid chromatography (HPLC), pre-column derivatization is employed to attach a chromophoric or fluorophoric tag to the analyte, enabling sensitive UV-Visible or fluorescence detection. researchgate.netgoogle.com For instance, a thiol metabolite of this compound could be reacted with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of an amine to form a highly fluorescent isoindole derivative. researchgate.net

Table 2: Examples of Pre-column Derivatization Reagents for Thiols

| Reagent | Functional Group Targeted | Resulting Derivative | Detection Method |

| Pentafluorobenzyl bromide (PFBBr) | -SH | Thioether | GC-ECD, GC-MS |

| N-ethylmaleimide (NEM) | -SH | Thioether | HPLC-UV |

| o-Phthalaldehyde (OPA)/amine | -SH | Isoindole | HPLC-Fluorescence |

| Ebselen | -SH | Selenylsulfide | LC-MS |

This table presents common derivatization strategies for thiols, which would be applicable to potential metabolites of this compound.

Evaluation of Derivatization Reagents and Reaction Conditions

The selection of an appropriate derivatization reagent and the optimization of reaction conditions are critical for achieving reliable and sensitive analytical methods. researchgate.net For this compound and its derivatives, the choice of reagent will depend on the target analyte (the parent thioester, a thiol, or a carboxylic acid metabolite) and the analytical technique to be used.

Factors to consider when evaluating derivatization reagents include:

Specificity: The reagent should react selectively with the target functional group to minimize side reactions and interferences. pnnl.gov

Reaction Efficiency: The derivatization reaction should proceed to completion or have a high and reproducible yield under mild conditions. researchgate.net

Derivative Stability: The resulting derivative must be stable throughout the sample preparation and analytical process.

Detector Response: The derivatized product should exhibit a significantly enhanced response to the detector being used. researchgate.net

Optimization of reaction conditions such as temperature, time, pH, and reagent concentration is essential to maximize the derivatization yield and minimize degradation of the analyte. researchgate.net For example, the derivatization of fatty acids with AMPP has been optimized to achieve near-quantitative formation of the amide derivative. researchgate.net Similarly, for the derivatization of thiols, conditions are optimized to ensure complete reaction without oxidation of the sulfhydryl group. nih.gov

Advanced Chromatographic Techniques Coupled with Mass Spectrometry

The combination of advanced chromatographic techniques with mass spectrometry provides a powerful platform for the separation, identification, and quantification of this compound and its metabolites in complex samples. magtech.com.cn

Optimizing Separation Parameters for Complex Sample Matrices

Effective chromatographic separation is crucial for isolating this compound and its metabolites from interfering components in a complex matrix, such as biological fluids or environmental samples. mdpi.com For gas chromatography (GC), parameters such as the column stationary phase, temperature programming, and carrier gas flow rate are optimized to achieve the best resolution and peak shape. For a volatile compound like this compound, a non-polar or mid-polar stationary phase would likely be suitable. mdpi.com

In liquid chromatography (LC), the choice of stationary phase (e.g., C18 for reversed-phase), mobile phase composition (including organic modifier and pH), gradient elution profile, and column temperature are key parameters that need to be optimized. researchgate.net The goal is to achieve adequate retention and separation of the parent compound and its more polar metabolites.

Table 3: Key Chromatographic Parameters for Optimization

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Stationary Phase | Polysiloxanes (non-polar to polar) | C18, C8, Phenyl-Hexyl (reversed-phase) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile, Methanol, Water, Buffers |

| Temperature | Oven temperature program | Column temperature |

| Flow Rate | Carrier gas flow rate | Mobile phase flow rate |

| Injection | Split/Splitless, On-column | Autosampler, loop injection |

Quantitative Analysis Using Isotope Dilution Methods

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for highly accurate and precise quantification in analytical chemistry. wikipedia.orgyoutube.com This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. wikipedia.orgnih.gov

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. mdpi.com Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. wikipedia.org Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. researchgate.net This approach corrects for matrix effects and variations in extraction recovery, leading to highly reliable quantitative results. mdpi.com

For the quantitative analysis of this compound, a stable isotope-labeled version, such as this compound-¹³C₇ or S-Hexyl-d₁₃ heptanethioate, would be synthesized and used as the internal standard. This would enable precise measurement of its concentration in various matrices.

Future Directions and Emerging Research Opportunities for S Hexyl Heptanethioate

Integration of Artificial Intelligence and Machine Learning in Thioester Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful tools to accelerate discovery and deepen understanding. researchgate.netyoutube.com In the context of thioester chemistry, these technologies are being applied to predict reaction outcomes, streamline synthesis planning, and discover novel catalysts. researchgate.netnih.gov For instance, ML models can analyze vast datasets of chemical reactions to identify patterns that human researchers might miss, leading to the prediction of optimal conditions for synthesizing specific thioesters or forecasting their reactivity. arxiv.org

One significant application is in understanding enzyme specificity. Machine learning models have been developed to analyze the catalytic efficiency and substrate specificity of acyl-ACP thioesterase variants, enzymes crucial in fatty acid biosynthesis. frontiersin.org Such an integrated directed evolution-machine learning strategy helps in understanding the structural features of enzymes that determine which thioester substrates they prefer, enabling the bio-engineering of pathways for producing desired fatty acids. frontiersin.org These computational approaches can significantly reduce the time and resources required for experimental screening and facilitate the design of new biocatalysts for thioester production and modification. nih.gov

Development of Sustainable Synthetic Routes and Biocatalytic Processes

There is a growing emphasis on developing environmentally friendly and efficient methods for chemical synthesis. For thioesters, this involves moving away from stoichiometric hydride reagents, which generate significant waste, towards greener alternatives. nih.gov Research has focused on methods like visible-light-driven synthesis, which can operate under mild conditions without the need for external photocatalysts by using thiobenzoic acids as dual reagents. organic-chemistry.org

Biocatalysis presents a particularly promising avenue for sustainable thioester synthesis. The conversion of carboxylic acids to thioesters is a fundamental step in the biosynthesis of many natural products. chemrxiv.orgchemrxiv.orgresearchgate.net Researchers are harnessing this natural machinery, for example, by using the adenylation (A-) domain of carboxylic acid reductase (CAR) as a broad-spectrum enzyme to generate acyl-S-CoA thioesters from a wide range of carboxylic acids. chemrxiv.orgchemrxiv.org This approach not only works with complex thiols like coenzyme A (CoA-SH) but also with simpler ones, and can be integrated into one-pot systems where the thiol is recycled, making the process highly efficient and cost-effective. chemrxiv.orgresearchgate.netmanchester.ac.uk Such cell-free biosynthesis platforms have potential applications far beyond simple amide bond formation, opening up new possibilities for producing complex molecules. chemrxiv.org

Exploration of Novel Reactivity Patterns and Catalytic Applications

While the traditional reactions of thioesters are well-documented, ongoing research seeks to uncover new reactivity patterns and catalytic applications. A significant breakthrough has been the development of the first catalytic hydrogenation of thioesters to produce alcohols and thiols using a ruthenium acridine (B1665455) pincer complex as a catalyst. nih.govnih.govacs.org This method is highly selective, tolerates a variety of functional groups, and avoids the waste associated with traditional reducing agents. nih.govacs.org

Thioesters are also central to the development of dynamic covalent networks (CANs), a class of polymers with tunable properties. acs.org The thiol-thioester exchange reaction is a key process in these materials, allowing for rapid network rearrangement under mild conditions. acs.org Research in this area explores how factors like thiol substitution (primary vs. secondary) affect the reaction kinetics and the resulting material properties, such as stress relaxation and activation energies. acs.org This exploration of novel reactivity enables the design of advanced materials like self-healing hydrogels and adaptable plastics. nih.gov

Advanced Characterization Techniques for Dynamic Thioester Systems

Understanding the behavior of thioesters, particularly in dynamic systems like CANs, requires sophisticated analytical techniques. The reversible nature of thiol-thioester exchange necessitates methods that can probe the kinetics and thermodynamics of these reactions in real-time. Advanced techniques such as dielectric spectroscopy and stress relaxation experiments are used to determine the relaxation times and activation energies of thioester-containing polymer networks. acs.org

Förster Resonance Energy Transfer (FRET) has been developed into a fluorogenic assay to directly and continuously investigate the reaction rates between thioesters and various nucleophiles in aqueous environments. nih.govchemrxiv.org This allows for detailed studies that mimic biological systems, such as those involving acyl-CoA, and provides critical insights into reaction mechanisms, including the profound effects of common reagents like tris-(2-carboxyethyl)phosphine (TCEP) on reaction rates and side reactions. chemrxiv.org These advanced characterization tools are essential for optimizing reaction conditions and designing new functional materials and biochemical probes based on thioester chemistry. acs.org

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of the thioester bond place it at the crossroads of multiple scientific disciplines. In biochemistry, thioesters are fundamental intermediates in numerous metabolic pathways, including fatty acid synthesis and the citric acid cycle. wikipedia.orgnih.gov Their high-energy nature and reactivity are central to their biological roles, and research continues to explore their involvement in the origins of life and protometabolism. nih.gov

In materials science, the dynamic nature of the thioester bond is exploited to create smart materials. Thioester-based hydrogels can be designed with tunable stress relaxation times that mimic native soft tissues, making them promising for biomedical applications. nih.gov In polymer science, incorporating thioester groups into polymer backbones or side chains allows for precise control over the material's thermal and structural properties. warwick.ac.uk Furthermore, the reactivity of thioesters is utilized in bioconjugation techniques like Native Chemical Ligation for the synthesis of complex peptides and proteins. nih.gov The synergy between chemistry, biology, and materials science continues to drive innovation, with S-hexylglutathione, a related S-substituted compound, being investigated for its antioxidant properties and as an inhibitor of glutathione (B108866) S-transferase for therapeutic and agricultural applications. chemimpex.comnih.govnih.govdrugbank.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing S-hexyl heptanethioate in laboratory settings?

- Methodological Answer: Synthesis typically involves thioesterification reactions between heptanethiol and hexyl derivatives under controlled anhydrous conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to verify functional groups. Ensure reaction inertness using nitrogen atmospheres to prevent oxidation .

Q. How is S-hexyl heptanethioate utilized in biochemical purification workflows?

- Methodological Answer: It serves as a ligand in affinity chromatography columns (e.g., S-hexyl GSH agarose) for isolating glutathione S-transferase (GST) isoforms. Protocols involve equilibrating columns with buffer, applying protein lysates, and eluting GSTs using competitive ligands like reduced glutathione. Validate purity via SDS-PAGE and activity assays .

Q. What analytical techniques are critical for verifying the stability of S-hexyl heptanethioate under varying experimental conditions?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection monitors degradation under thermal or pH stress. Accelerated stability studies at elevated temperatures (e.g., 40°C) combined with mass spectrometry (MS) identify breakdown products. Store the compound in anhydrous, dark conditions to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in GST isoform identification when using S-hexyl heptanethioate-based purification?

- Methodological Answer: Discrepancies (e.g., Mu vs. Sigma class GSTs) arise due to cross-reactivity in affinity columns. Address this by coupling purification with 2-DE (two-dimensional electrophoresis) and peptide mass fingerprinting. Validate isoforms using in silico BLAST alignment against genomic databases (e.g., GenBank) and functional assays (e.g., substrate-specific activity) .

Q. What experimental design considerations are essential for studying S-hexyl heptanethioate’s role in modulating oxidative stress pathways in parasitic models?

- Methodological Answer: Use Fasciola hepatica as a model to assess GST inhibition under sublethal drug exposure. Design dose-response experiments with triplicate technical replicates. Measure GST activity via spectrophotometric CDNB (1-chloro-2,4-dinitrobenzene) assays and correlate with proteomic profiles from 2-DE. Include controls with GSH-only elution to distinguish isoform-specific binding .

Q. How can researchers optimize S-hexyl heptanethioate-based protocols for low-abundance protein purification while minimizing nonspecific binding?

- Methodological Answer: Pre-clear lysates with non-functionalized agarose beads to remove nonspecific adhesives. Optimize binding pH (6.5–7.5) and ionic strength (50–150 mM NaCl). Implement stepwise elution with increasing glutathione concentrations. Validate specificity via Western blotting with anti-GST antibodies and negative controls (e.g., GST-knockout samples) .

Q. What statistical approaches are recommended for analyzing proteomic data derived from S-hexyl heptanethioate-purified GSTs in comparative studies?